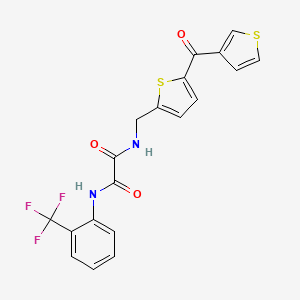

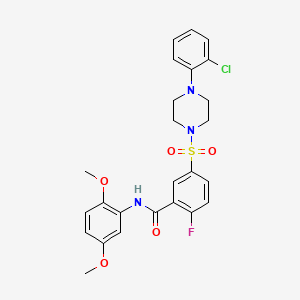

N1-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications

Crystal Structure and Semiconductor Applications:

- A study focused on a thiophene/phenylene co-oligomer related to the compound , which functions as an n-type semiconductor, confirmed by its application in a field-effect transistor device configuration (Hotta et al., 2009).

Chemical Synthesis and Applications:

- Another research explored the Friedel-Crafts synthesis of thiophenecarbothioamides, contributing to the understanding of chemical reactions involving thiophene-based compounds (Jagodziński et al., 1986).

- A novel acid-catalyzed rearrangement was developed for the synthesis of di- and mono-oxalamides, demonstrating a useful methodology for the synthesis of anthranilic acid derivatives and oxalamides, relevant to the compound (Mamedov et al., 2016).

Biological and Pharmaceutical Research:

- Research on thiophene-2-carbonyl isothiocyanate demonstrated its utility as a precursor for synthesizing derivatives with antitumor and antimicrobial activities, highlighting the potential medicinal applications of thiophene-based compounds (Nassar et al., 2018).

Electrochemical and Conductive Properties:

- Electrochemical copolymerizations of thiophene derivatives were conducted, leading to the characterization of conducting copolymers. This study contributes to the understanding of the electrochemical properties of thiophene-based compounds (Turac et al., 2014).

Optoelectronic Applications:

- A study on resonance energy transfer from derivatives of thiophene substituted 1,3,4-oxadiazoles to a dye in liquid and dye-doped polymer media suggests applications in energy transfer dye lasers and plastic scintillation detectors (Naik et al., 2018).

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-1-2-4-14(13)24-18(27)17(26)23-9-12-5-6-15(29-12)16(25)11-7-8-28-10-11/h1-8,10H,9H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWPVWBREPHUSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

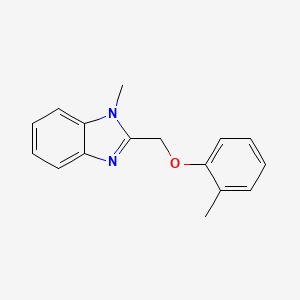

![[2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800066.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2800068.png)

![2-Methyl-5-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2800071.png)

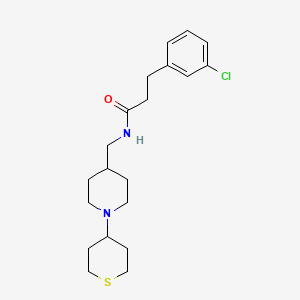

![1-Propionyl-5-{4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]phenyl}indoline](/img/structure/B2800072.png)

![Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2800073.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2800076.png)

![2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800082.png)